(5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H6BClN2O2S and a molecular weight of 240.48 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chloropyrimidine moiety and a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative is reacted with a chlorinating agent.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to various derivatives with different electronic properties.
Substitution Reactions:
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Oxidized Thiophene Derivatives: Resulting from oxidation reactions.
Substituted Pyrimidine Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of molecular probes for biological studies.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the thiophene moiety to the coupling partner . The chloropyrimidine group can also interact with various molecular targets through nucleophilic substitution, leading to the formation of new chemical entities .
Comparison with Similar Compounds
(5-(2-Bromopyrimidin-4-yl)thiophen-2-yl)boronic acid: Similar structure but with a bromine atom instead of chlorine.
(5-(2-Fluoropyrimidin-4-yl)thiophen-2-yl)boronic acid: Contains a fluorine atom instead of chlorine.
(5-(2-Methylpyrimidin-4-yl)thiophen-2-yl)boronic acid: Features a methyl group instead of chlorine.
Uniqueness:
Properties
Molecular Formula |
C8H6BClN2O2S |
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Molecular Weight |
240.48 g/mol |
IUPAC Name |
[5-(2-chloropyrimidin-4-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H6BClN2O2S/c10-8-11-4-3-5(12-8)6-1-2-7(15-6)9(13)14/h1-4,13-14H |
InChI Key |
MPWFMFSDEIKVTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=NC(=NC=C2)Cl)(O)O |
Origin of Product |
United States |
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